Cas no 1270561-54-0 (4-(azetidin-2-yl)-1H-indole)

4-(azetidin-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
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- 4-(azetidin-2-yl)-1H-indole
- 1270561-54-0
- EN300-1837455
- AKOS006343633
-
- インチ: 1S/C11H12N2/c1-2-8(11-5-7-13-11)9-4-6-12-10(9)3-1/h1-4,6,11-13H,5,7H2
- InChIKey: DQUJHELGCIAFFG-UHFFFAOYSA-N
- SMILES: N1CCC1C1=CC=CC2=C1C=CN2
計算された属性
- 精确分子量: 172.100048391g/mol
- 同位素质量: 172.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.8Ų
- XLogP3: 1.6
4-(azetidin-2-yl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1837455-5.0g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1837455-10.0g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1837455-0.05g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1837455-2.5g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1837455-0.1g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1837455-10g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1837455-1.0g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1837455-0.5g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1837455-0.25g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1837455-5g |
4-(azetidin-2-yl)-1H-indole |
1270561-54-0 | 5g |
$3687.0 | 2023-09-19 |
4-(azetidin-2-yl)-1H-indole 関連文献
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
4-(azetidin-2-yl)-1H-indoleに関する追加情報
Recent Advances in the Study of 4-(azetidin-2-yl)-1H-indole (CAS: 1270561-54-0) in Chemical Biology and Pharmaceutical Research
The compound 4-(azetidin-2-yl)-1H-indole (CAS: 1270561-54-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, which combines an indole moiety with an azetidine ring, exhibits promising biological activity, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its utility as a versatile pharmacophore in drug discovery, with a focus on its role in targeting various disease pathways, including cancer, neurodegenerative disorders, and infectious diseases.
One of the key areas of investigation has been the synthesis and optimization of 4-(azetidin-2-yl)-1H-indole derivatives to enhance their pharmacokinetic and pharmacodynamic properties. Researchers have employed advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, to generate a diverse library of analogs. These efforts have led to the identification of several lead compounds with improved binding affinity and selectivity for target proteins, such as kinases and G-protein-coupled receptors (GPCRs).
In a recent study published in the Journal of Medicinal Chemistry, a team of researchers demonstrated the efficacy of 4-(azetidin-2-yl)-1H-indole derivatives as potent inhibitors of a specific kinase implicated in tumor growth. The study utilized a combination of in silico docking simulations and in vitro assays to elucidate the molecular interactions between the compound and the kinase's active site. The results revealed that the azetidine ring plays a critical role in stabilizing the binding conformation, while the indole moiety contributes to hydrophobic interactions with key amino acid residues. These findings underscore the compound's potential as a scaffold for developing novel anticancer agents.
Another noteworthy application of 4-(azetidin-2-yl)-1H-indole is its use in the design of small-molecule modulators of neuroinflammatory pathways. A 2023 study in ACS Chemical Neuroscience highlighted the compound's ability to cross the blood-brain barrier (BBB) and exert anti-inflammatory effects in microglial cells. The researchers attributed this activity to the compound's ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through modulation of the NF-κB signaling pathway. This research opens new avenues for the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's.
Despite these promising developments, challenges remain in the clinical translation of 4-(azetidin-2-yl)-1H-indole-based compounds. Issues such as metabolic stability, oral bioavailability, and off-target effects need to be addressed through further structural optimization and preclinical studies. However, the growing body of research on this scaffold underscores its versatility and potential as a valuable tool in drug discovery. Future studies are expected to explore its applications in other therapeutic areas, such as immunology and infectious diseases, leveraging its unique chemical properties to target emerging pathogens and immune dysregulation.
In conclusion, 4-(azetidin-2-yl)-1H-indole (CAS: 1270561-54-0) represents a promising scaffold in chemical biology and pharmaceutical research, with demonstrated efficacy in targeting diverse biological pathways. Continued efforts to optimize its derivatives and elucidate their mechanisms of action will be critical for advancing this compound into clinical applications. The integration of computational and experimental approaches will further accelerate the discovery of novel therapeutics based on this versatile pharmacophore.
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